3-methyl-5-nitro-N-(2-phenyl-2H-1,2,3-benzotriazol-5-yl)benzamide
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Overview
Description
3-methyl-5-nitro-N-(2-phenyl-2H-1,2,3-benzotriazol-5-yl)benzamide is a complex organic compound that belongs to the class of benzotriazole derivatives. These compounds are known for their diverse applications in various fields, including medicinal chemistry, materials science, and industrial chemistry. The unique structure of this compound, which includes a benzotriazole moiety, makes it an interesting subject for scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methyl-5-nitro-N-(2-phenyl-2H-1,2,3-benzotriazol-5-yl)benzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the nitration of 3-methylbenzoic acid to form 3-methyl-5-nitrobenzoic acid. This intermediate is then coupled with 2-phenyl-2H-1,2,3-benzotriazole-5-amine under appropriate conditions to yield the final product. The reaction conditions often involve the use of coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and catalysts like DMAP (4-dimethylaminopyridine) to facilitate the amide bond formation .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for scaling up the synthesis while maintaining product purity and yield .
Chemical Reactions Analysis
Types of Reactions
3-methyl-5-nitro-N-(2-phenyl-2H-1,2,3-benzotriazol-5-yl)benzamide can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or using chemical reductants like tin(II) chloride.
Substitution: The benzotriazole moiety can participate in nucleophilic substitution reactions, where the triazole nitrogen can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon (Pd/C) or tin(II) chloride in hydrochloric acid.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Oxidation: Potassium permanganate in an acidic or basic medium.
Major Products Formed
Reduction: 3-amino-5-nitro-N-(2-phenyl-2H-1,2,3-benzotriazol-5-yl)benzamide.
Substitution: Various substituted benzotriazole derivatives depending on the nucleophile used.
Oxidation: 3-carboxy-5-nitro-N-(2-phenyl-2H-1,2,3-benzotriazol-5-yl)benzamide.
Scientific Research Applications
3-methyl-5-nitro-N-(2-phenyl-2H-1,2,3-benzotriazol-5-yl)benzamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anticancer agent due to its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation.
Materials Science: The compound’s unique structure makes it useful in the development of advanced materials, such as organic semiconductors and light-absorbing materials for photovoltaic cells.
Industrial Chemistry: It is used as a stabilizer in polymers and plastics to enhance their thermal and UV stability.
Mechanism of Action
The mechanism of action of 3-methyl-5-nitro-N-(2-phenyl-2H-1,2,3-benzotriazol-5-yl)benzamide involves its interaction with specific molecular targets and pathways. In medicinal chemistry, it is known to inhibit enzymes such as topoisomerases, which are crucial for DNA replication and cell division. By binding to the active site of these enzymes, the compound prevents the unwinding of DNA, thereby inhibiting cancer cell proliferation . Additionally, its benzotriazole moiety can interact with metal ions, making it useful in materials science applications .
Comparison with Similar Compounds
Similar Compounds
2-phenylbenzimidazole: Similar in structure but lacks the nitro and methyl groups.
5-nitrobenzotriazole: Contains the nitro group but lacks the phenyl and methyl groups.
3-methylbenzotriazole: Contains the methyl group but lacks the nitro and phenyl groups.
Uniqueness
The combination of these functional groups with the benzotriazole moiety provides a versatile platform for various chemical modifications and applications .
Properties
Molecular Formula |
C20H15N5O3 |
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Molecular Weight |
373.4 g/mol |
IUPAC Name |
3-methyl-5-nitro-N-(2-phenylbenzotriazol-5-yl)benzamide |
InChI |
InChI=1S/C20H15N5O3/c1-13-9-14(11-17(10-13)25(27)28)20(26)21-15-7-8-18-19(12-15)23-24(22-18)16-5-3-2-4-6-16/h2-12H,1H3,(H,21,26) |
InChI Key |
ZKGZRPIPOOHSHQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1)[N+](=O)[O-])C(=O)NC2=CC3=NN(N=C3C=C2)C4=CC=CC=C4 |
Origin of Product |
United States |
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